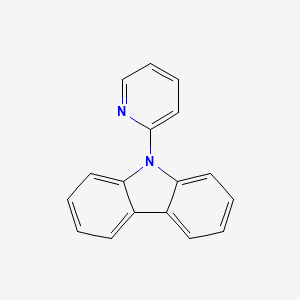

9-(2-Pyridyl)carbazole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

23866-67-3 |

|---|---|

Formule moléculaire |

C17H12N2 |

Poids moléculaire |

244.29 g/mol |

Nom IUPAC |

9-pyridin-2-ylcarbazole |

InChI |

InChI=1S/C17H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19(15)17-11-5-6-12-18-17/h1-12H |

Clé InChI |

JDINBEDUGBFLEC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=N4 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 9 2 Pyridyl Carbazole and Its Functionalized Derivatives

Transition Metal-Catalyzed C-H Functionalization Strategies

The direct activation and functionalization of otherwise inert C-H bonds represent a powerful and atom-economical approach to molecular synthesis. For 9-(2-Pyridyl)carbazole, the pyridyl group serves as an effective directing group, enabling high regioselectivity in the introduction of new functionalities onto the carbazole (B46965) core.

Palladium-Catalyzed Ortho-Arylation via C-H Bond Activation

Palladium catalysis has been instrumental in the ortho-arylation of this compound. acs.org A one-pot synthesis method has been developed for the C-H bond activation and subsequent arylation of 9-(pyridin-2-yl)-9H-carbazoles. acs.org This process demonstrates good functional group tolerance and provides modest to excellent yields of the desired ortho-arylated products. acs.org Key to this transformation is the use of an effective oxidant and solvent system, with silver nitrate (B79036) and tert-butyl alcohol being identified as optimal. acs.org Mechanistic studies have revealed that a palladacycle intermediate, formed by the coordination of the pyridyl nitrogen to the palladium center and subsequent C-H activation at the ortho position of the carbazole, is a key species in the catalytic cycle. acs.org The structure of this 9-(pyridin-2-yl)-9H-carbazole palladacycle has been unequivocally confirmed through X-ray crystallography. acs.org Furthermore, experimental evidence, including the absence of a kinetic isotope effect and a negative Hammett ρ value, has provided insight into the reaction mechanism. acs.org

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)2 | AgNO3 | t-BuOH | 60-70 | Modest to Excellent | acs.orgdntb.gov.ua |

Ruthenium-Catalyzed Site-Selective C-H Bond Arylation

Ruthenium catalysts offer a complementary approach for the site-selective arylation of carbazole derivatives. An efficient method for the ruthenium-catalyzed ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole using boronic acids has been reported. rsc.orgresearchgate.netresearchgate.net This methodology is noted for its high site-selectivity and tolerance of various functional groups, affording the arylated products in moderate to good yields. rsc.orgresearchgate.netresearchgate.net However, it is noteworthy that under certain optimized conditions for the monoarylation of other 2-pyridyl-substituted arenes, the reaction with this compound did not proceed. rsc.org This highlights the substrate-specific nature of these catalytic systems. In addition to arylation, ruthenium catalysis has been successfully employed for the C1- and C8-diacetoxylation of 9-(pyridin-2-yl)carbazoles, demonstrating the versatility of this metal for C-H functionalization. acs.org

| Catalyst | Coupling Partner | Key Features | Yield | Ref |

| Ruthenium Complex | Aryl Boronic Acids | High site-selectivity, good functional group tolerance | Moderate to Good | rsc.orgresearchgate.netresearchgate.net |

| [Ru(p-cymene)Cl2]2 | Acetic Acid | Diacetoxylation at C1 and C8 positions | Moderate | acs.org |

Role of the Pyridyl Moiety as a Removable Directing Group

A critical feature of the 9-(2-pyridyl) group is its ability to be removed after directing the desired C-H functionalization. acs.orgresearchgate.net This "traceless" directing group strategy significantly enhances the synthetic utility of these methodologies, as the final product is a functionalized carbazole without the directing moiety. acs.orgresearchgate.net The pyridyl group, often in the form of an N-(2-pyridyl)sulfonyl or a simple N-(2-pyridyl) substituent, effectively directs metallation to the ortho C-H bonds (C1 and C8 positions) of the carbazole nucleus. acs.orgacs.org This chelation-assisted activation is a common strategy to achieve high regioselectivity in C-H functionalization reactions. chim.it For instance, the N-(2-pyridyl)sulfonyl group has been shown to direct the palladium-catalyzed double ortho-olefination of carbazoles at the C1 and C8 positions with complete regiocontrol. acs.org Similarly, the simple pyridyl group directs palladium-catalyzed acylation at the C-1 and C-8 positions. dntb.gov.ua The ability to subsequently cleave the directing group allows for the synthesis of a wide array of substituted carbazoles that would be difficult to access through classical methods. acs.orgrsc.org

Carbon-Nitrogen (C-N) Coupling Reactions for N-Pyridylcarbazole Synthesis

The synthesis of the this compound scaffold itself is often achieved through carbon-nitrogen (C-N) cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such transformations. These reactions typically involve the coupling of a carbazole (or a substituted carbazole) with a 2-halopyridine in the presence of a copper or palladium catalyst, respectively.

In one instance, a palladium(II)-catalyzed one-pot reaction involving N-aryl-2-aminopyridines and potassium aryltrifluoroborates was utilized to synthesize 9-(pyridin-2-yl)-9H-carbazoles in moderate to high yields. rsc.org This reaction proceeds through a tandem C-H functionalization and C-N bond formation sequence. nih.gov The Chan-Lam coupling, a copper-catalyzed C-N bond formation reaction using boronic acids, also presents a viable route. rsc.org The synthesis of N-aryl tetrahydroquinolines has been achieved through a reduction/C-N coupling sequence, showcasing the utility of copper catalysis in forming C-N bonds with pyridyl-like structures. rsc.org

Strategies for Backbone Functionalization of this compound Derivatives

Beyond the initial C-H functionalization directed by the pyridyl group, further modifications of the carbazole backbone are crucial for creating a diverse range of functionalized derivatives.

Alkylation and Arylation Techniques

The functionalized this compound derivatives can undergo further alkylation and arylation reactions. These transformations can be directed to other positions on the carbazole ring system, often after the removal of the initial pyridyl directing group. For instance, after a directed functionalization and removal of the directing group, classical methods like Friedel-Crafts alkylation or acylation can be employed, though they may suffer from a lack of regioselectivity. More advanced, modern cross-coupling reactions like Suzuki-Miyaura or Negishi couplings are often preferred for the precise introduction of aryl or alkyl groups, provided a suitable handle (e.g., a halogen) is present on the carbazole backbone.

Recent advancements have also focused on the direct C-H alkylation and arylation of pyridines themselves, which can be conceptually extended to the pyridyl moiety of this compound or to the carbazole core in the absence of a directing group. rsc.org For example, manganese-catalyzed selective Csp2-H alkylation of 2-pyridinyl carbazole has been demonstrated to provide the C1 mono-alkylated product. chim.it Furthermore, palladium-catalyzed C-H arylation and alkylation of carbazole-3-carboxamides have been achieved using bidentate directing groups, leading to C2,C3,C4-functionalized carbazoles. researchgate.net

Alkenylation and Alkynylation Methodologies

The introduction of alkenyl and alkynyl groups onto the this compound core is a powerful strategy to extend π-conjugation and modify the optoelectronic properties of the molecule. Palladium-catalyzed cross-coupling reactions are the cornerstone of these transformations.

Alkenylation:

A notable method for the direct C-H alkenylation of the carbazole core involves a palladium(II)-catalyzed reaction directed by a removable N-(2-pyridyl)sulfonyl group. researchgate.net This approach allows for the regioselective introduction of an alkenyl group at the C1 and C8 positions of the carbazole. For mono-alkenylation, the reaction is typically carried out using a palladium acetate (B1210297) catalyst in the presence of an oxidant. thieme-connect.comsorbonne-universite.fr A general procedure involves reacting the N-(2-pyridyl)sulfonyl-protected carbazole with an alkene in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under an oxygen atmosphere. thieme-connect.com This method has been successfully applied to various alkenes, including those with electron-withdrawing groups and both 1,2-disubstituted and 1,1-disubstituted alkenes. sorbonne-universite.fr Furthermore, this methodology can be extended to synthesize cross-dialkenylated carbazoles by reacting a mono-alkenylated carbazole with a second, different alkene. thieme-connect.comsorbonne-universite.fr The N-(2-pyridyl)sulfonyl directing group can be readily removed after the reaction. sorbonne-universite.fr

The Heck reaction, another palladium-catalyzed method, can also be employed for the alkenylation of pre-functionalized (e.g., halogenated) 9-(2-pyridyl)carbazoles. This reaction provides a versatile route to a wide range of alkenyl-substituted carbazole derivatives.

Alkynylation:

The Sonogashira coupling reaction is the premier method for introducing alkynyl moieties onto the carbazole framework. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For the synthesis of alkynyl-functionalized 9-(2-pyridyl)carbazoles, a halogenated derivative of this compound serves as the starting material. For instance, 2,7-dibromo-9H-carbazole can be coupled with 4-ethynylpyridine (B1298661) hydrochloride using a Pd(PPh₃)₂Cl₂ catalyst and CuI co-catalyst in a mixture of triethylamine (B128534) and toluene (B28343) to yield 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole. mdpi.com This demonstrates the feasibility of incorporating pyridine-containing alkynyl groups onto a carbazole core, a strategy directly applicable to the functionalization of this compound itself. The reaction conditions are generally mild, allowing for a broad substrate scope. wikipedia.org

| Reaction Type | Carbazole Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |

| Mono-alkenylation | 9-(2-pyridylsulfonyl)-9H-carbazole | Methyl acrylate | Pd(OAc)₂, TFA | HFIP | 60 | 95 | thieme-connect.com |

| Di-alkenylation | Mono-alkenylated carbazole | Alkene | Pd(OAc)₂, K₂S₂O₈ | DCE | 90 | High | thieme-connect.com |

| Alkynylation | 2,7-Dibromo-9H-carbazole | 4-Ethynylpyridine HCl | Pd(PPh₃)₂Cl₂, CuI | Toluene/Triethylamine | Reflux | N/A | mdpi.com |

Note: The table presents examples of functionalization on the carbazole core, which are methodologies applicable to this compound.

Chalcogenation and Other Substituent Incorporations

The incorporation of chalcogens (sulfur and selenium) and other substituents onto the this compound framework can significantly influence its electronic structure and intermolecular interactions.

Chalcogenation:

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct chalcogenation of arenes, including carbazole derivatives. nih.gov The intermolecular chalcogenation of carbazoles with disulfides and diselenides can be achieved, providing a direct route to thio- and selenoethers. nih.gov The 2-pyridyl group on the carbazole nitrogen can act as a directing group, facilitating regioselective C-H bond cleavage and subsequent functionalization at the C1 and C8 positions. rsc.org While palladium is effective, copper-mediated methodologies have also been developed. For example, a copper(II)-mediated thiolation of 9-(pyrimidin-2-yl)-9H-carbazole at the C1 position has been reported, suggesting that similar transformations could be adapted for this compound. chim.it

| Reaction Type | Carbazole Substrate | Reagent | Catalyst/Mediator | Key Features | Reference |

| Thiolation | 9-(pyrimidin-2-yl)-9H-carbazole | Diphenyl disulfide | Cu(OAc)₂ | C1-selective thiolation | chim.it |

| General Chalcogenation | Carbazole derivatives | Disulfides/Diselenides | Palladium catalyst | C-H bond cleavage | nih.gov |

Note: The table highlights methodologies that are relevant for the functionalization of this compound.

Polymerization Techniques Utilizing this compound-Containing Monomers

The incorporation of this compound units into polymeric structures is a key strategy for developing advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. Both polycondensation and electrochemical polymerization methods are employed for this purpose.

Polycondensation Approaches (e.g., Suzuki Polycondensation)

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a powerful chain-growth polymerization method for synthesizing well-defined conjugated polymers. nih.govnih.gov This technique allows for the synthesis of polycarbazoles with controlled molecular weights and low dispersity. nih.gov The polymerization of triolborate-type carbazole monomers, for instance, has been successfully demonstrated. nih.govresearchgate.net

For the synthesis of polymers containing this compound units, a common approach involves the preparation of dihalogenated or diboronic acid/ester derivatives of this compound, which can then undergo Suzuki polycondensation with a suitable comonomer. This approach allows for the creation of alternating copolymers with tailored electronic properties. For example, a poly(N-alkylcarbazole-co-fluorene) has been prepared by the random copolymerization of the corresponding dichloro-monomers. google.com The versatility of the Suzuki coupling allows for the incorporation of a wide variety of aromatic and heteroaromatic units into the polymer backbone alongside the this compound moiety.

Electrochemical Polymerization Methods

Electrochemical polymerization is a convenient method for depositing thin, uniform polymer films directly onto an electrode surface. Carbazole and its derivatives are well-known to undergo electropolymerization. nih.gov The presence of the pyridyl group in this compound can influence the polymerization potential and the properties of the resulting polymer film.

The electrochemical polymerization of monomers like 2,6-di(9H-carbazol-9-yl)pyridine, which features a central pyridine (B92270) ring linking two carbazole units, has been shown to produce stable and electroactive films. mdpi.com The polymerization typically proceeds via the oxidation of the carbazole units, leading to the formation of radical cations that couple to form the polymer chain. researchgate.net The resulting polymer films often exhibit interesting electrochromic properties, changing color upon oxidation and reduction. mdpi.commdpi.com The electrochemical behavior of these polymers, including their redox potentials and stability, can be studied using cyclic voltammetry. acs.org

| Polymerization Method | Monomer Example | Key Features | Resulting Polymer | Reference |

| Suzuki Polycondensation | Potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate | Chain-growth polymerization, controlled molecular weight | Poly[9-(2-octyldodecyl)-3,6-carbazole] | nih.gov |

| Electrochemical Polymerization | 2,6-di(9H-carbazol-9-yl)pyridine | Direct film deposition, electroactive polymer | PDiCP | mdpi.com |

Note: The table provides examples of polymerization methods applicable to monomers derived from this compound.

Advanced Structural and Spectroscopic Investigations of 9 2 Pyridyl Carbazole Systems

Single Crystal X-ray Diffraction Analysis of 9-(2-Pyridyl)carbazole and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise three-dimensional structural information at the atomic level, including bond lengths, bond angles, and intermolecular interactions. uol.de This method has been instrumental in elucidating the solid-state structures of this compound and its various derivatives, revealing key conformational features that govern their photophysical and electronic properties.

In the crystal structure of this compound, a notable feature is the dihedral angle between the carbazole (B46965) and pyridine (B92270) rings. For instance, in a derivative, the pyridine ring is tilted by 56.65 (4)° with respect to the mean plane of the carbazole system. nih.govresearchgate.net This twisted conformation is a common characteristic among these types of compounds and significantly influences their electronic communication and charge transfer capabilities.

The substitution pattern on the carbazole or pyridine moieties can further modulate the molecular geometry. For example, in the crystal structure of 2-[(2',6'-dimethoxy-2,3'-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole, the carbazole system forms a dihedral angle of 68.45 (3)° with the bipyridine ring system. nih.govresearchgate.net In another case, involving 9-butyl-6-[2-(pyridin-4-yl)ethenyl]carbazol-3-amine, the asymmetric unit contains two molecules with different conformations, showcasing dihedral angles of 20.28 (9)° and 48.28 (11)° between the carbazole and pyridine rings. iucr.org

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing of these molecules. In the aforementioned dimethoxy-bipyridyl derivative, adjacent molecules are connected via C-H⋯O/N hydrogen bonds and C-H⋯π interactions, leading to a three-dimensional supramolecular network. nih.govresearchgate.net Additionally, π-π stacking interactions with centroid-centroid distances of 3.5634 (12) Å between pyridine rings are observed. nih.govresearchgate.net Similarly, in the case of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate, hydrogen-bonded chains are formed. mdpi.comresearchgate.net

The isolation and crystallographic characterization of reaction intermediates, such as a 9-(pyridin-2-yl)-9H-carbazole palladacycle, have provided unequivocal evidence for proposed reaction mechanisms in the synthesis of ortho-arylated derivatives. acs.org

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Dihedral Angle (Carbazole-Pyridine) | Key Intermolecular Interactions | CCDC Number | Reference |

| This compound | - | - | 823007 | nih.gov |

| 2-[(2',6'-dimethoxy-2,3'-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole | 56.65 (4)° | C-H⋯O/N hydrogen bonds, C-H⋯π interactions, π-π stacking | - | nih.govresearchgate.net |

| 9-butyl-6-[2-(pyridin-4-yl)ethenyl]carbazol-3-amine | 20.28 (9)° and 48.28 (11)° | N-H⋯N hydrogen bonds | 1061103 | iucr.org |

| 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate | 3° to 25° (rotation of terminal pyridyl rings) | Hydrogen bonding | - | mdpi.comresearchgate.netpreprints.org |

Advanced Spectroscopic Characterization for Electronic Structure and Dynamics

Beyond static structural analysis, a deeper understanding of the electronic properties and excited-state behavior of this compound systems requires the application of advanced spectroscopic techniques.

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy is a powerful tool for investigating the dynamics of excited states, providing insights into processes such as fluorescence and phosphorescence lifetimes, and energy transfer mechanisms. For instance, a series of fluorescent pyrido[2,3-a]carbazole derivatives were found to be highly fluorescent with lifetimes in the range of 7-9 nanoseconds. researchgate.net In another study, a new carbazole-pyridine based host material, CBPy, was synthesized and its photophysical properties were investigated. It exhibited an optical bandgap of 3.18 eV and a triplet energy of 2.66 eV, as determined from its phosphorescence spectrum at 77K. bohrium.com

The photophysical properties of ruthenium(II)-p-cymene complexes containing substituted pyridylimidazo[1,5-a]pyridine ligands, some of which include a carbazole moiety, have been studied. rsc.org These complexes are emissive in acetonitrile, and their ligands display tunable photoluminescence with emission maxima spanning the visible region (475–670 nm) in dichloromethane (B109758). rsc.org

X-ray Absorption Spectroscopy (XAS, XANES, EXAFS) for Electronic Structure Elucidation

While direct XAS, XANES, or EXAFS studies specifically on this compound were not found in the provided search results, these techniques are invaluable for probing the local electronic and geometric structure of atoms in molecules. X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and coordination geometry of the absorbing atom, while Extended X-ray Absorption Fine Structure (EXAFS) reveals details about the local atomic environment, such as bond distances and coordination numbers. These methods could be particularly useful in characterizing metal complexes of this compound derivatives or in studying the electronic structure of thin films.

Multi-dimensional NMR and Vibrational Spectroscopy for Mechanistic Insights

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules in solution. For this compound and its derivatives, 1H and 13C NMR are routinely used to confirm their chemical structures. For example, the structure of a new host material, CBPy, was characterized using various NMR techniques. bohrium.com Similarly, the synthesis of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole was confirmed by 1H and 13C NMR, with the characteristic signals for the ethynyl (B1212043) carbons observed at 87.1 and 95.5 ppm. preprints.orgunica.itpreprints.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. The structures of newly synthesized pyrido[2,3-a]carbazole derivatives were established in part by FT-IR spectroscopy. researchgate.net

Morphological Characterization of Thin Films and Supramolecular Assemblies

The performance of this compound-based materials in electronic devices is highly dependent on the morphology of their thin films and the nature of their supramolecular assemblies. Techniques such as Atomic Force Microscopy (AFM) are employed to study the surface topography and film-forming properties. For the carbazole-pyridine based host material CBPy, AFM studies revealed good film-forming ability, which is crucial for its application in solution-processed OLEDs. bohrium.com

The formation of supramolecular structures is often driven by non-covalent interactions. In the crystal structure of 2-[(2',6'-dimethoxy-2,3'-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole, intermolecular C-H⋯O/N hydrogen bonds and C-H⋯π interactions lead to the formation of a three-dimensional supramolecular network. nih.govresearchgate.net Such ordered assemblies can significantly influence the material's charge transport and photophysical properties.

Comprehensive Analysis of Electronic and Photophysical Properties in 9 2 Pyridyl Carbazole Architectures

Excited State Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, 9-(2-Pyridyl)carbazole and its derivatives undergo a series of rapid relaxation processes. The initially populated higher singlet states (Sₓ) decay within picoseconds to the first excited singlet state (S₁) through internal conversion. researchgate.net From the S₁ state, the molecule can relax via several competing pathways: fluorescence, intersystem crossing (ISC) to a triplet state (T₁), or non-radiative decay. researchgate.net The lifetime of the S₁ state for carbazole (B46965) derivatives is typically in the range of several nanoseconds, influenced by the solvent and specific substitutions. researchgate.net

Energy transfer is a critical process, especially when these molecules are used as hosts in organic light-emitting diodes (OLEDs). The transfer of excited-state energy from a host molecule to a guest (dopant) molecule is fundamental to the operation of phosphorescent and TADF OLEDs. hanyang.ac.kr This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole interaction, and Dexter Energy Transfer, a short-range process requiring wavefunction overlap. nih.gov In systems using carbazole-based hosts, efficient energy transfer from the host's excited state to the dopant's emissive state is crucial for achieving high device efficiency. hanyang.ac.krdoi.org The relative orientation of the donor and acceptor moieties within the molecule can significantly influence the efficiency of these energy transfer processes. worktribe.com

Photoluminescence and Phosphorescence Characteristics

The luminescence of this compound systems is characterized by both fluorescence from the singlet excited state and phosphorescence from the triplet excited state. The carbazole moiety typically acts as the primary chromophore, with the pyridine (B92270) unit modifying the electronic energy levels and charge distribution. researchgate.net

The emission properties of this compound derivatives are highly dependent on their specific molecular structure and environment. For instance, platinum(II) complexes incorporating a 9-(pyrimidin-2-yl)-9H-carbazole ligand exhibit phosphorescence with emission maxima ranging from 530 nm to 586 nm and quantum yields from 5% to 38% in polymethyl methacrylate (B99206) (PMMA) films. rsc.org A novel blue thermally activated delayed fluorescence (TADF) emitter, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), was developed with a high photoluminescence quantum yield, leading to highly efficient blue OLEDs. acs.orgresearchgate.net Another study on carbazole-based molecules reported emission maxima at 561 nm and 482 nm with quantum efficiencies of 5.4% and 97.4%, respectively, in dichloromethane (B109758) solutions. beilstein-journals.orgresearchgate.net

Table 1: Selected Emission Maxima and Quantum Yields of this compound Derivatives

| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Matrix/Solvent | Reference |

|---|---|---|---|---|

| Pt(TBPCH)(acac) (1a) | 534 | 5% | 2 wt% PMMA film | rsc.org |

| Pt(TBPCH)(dpmn) (2a) | 530 | 21% | 2 wt% PMMA film | rsc.org |

| Pt(TBPCH)(dbmn) (3a) | 581 | 25% | 2 wt% PMMA film | rsc.org |

| Pt(TBPCH)(dnmn) (4a) | 586 | 38% | 2 wt% PMMA film | rsc.org |

| Pt2(TBPC)(acac)2 (1b) | 573 | 5% | 2 wt% PMMA film | rsc.org |

| Compound 7a | 561 | 5.4% | Dichloromethane | beilstein-journals.org |

| Compound 7b | 482 | 97.4% | Dichloromethane | beilstein-journals.org |

| 2-(3”-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 540 | 14% | Powder | repositorioinstitucional.mxnih.gov |

Luminescence lifetime is a key parameter that distinguishes between fluorescence (typically nanoseconds) and phosphorescence (microseconds to seconds). For carbazole derivatives, S₁ state lifetimes are reported to be in the 7–15 ns range in various organic solvents. researchgate.net In contrast, phosphorescent platinum(II) complexes with pyridyl-carbazole type ligands show much longer lifetimes, on the order of microseconds (e.g., 1.44 µs to 7.48 µs), which is characteristic of emission from a triplet state. rsc.org Similarly, europium(III) complexes sensitized by carbazole-based ligands exhibit very long-lived emission, with lifetimes ranging from 0.382 to 1.464 milliseconds. nih.gov

Table 2: Luminescence Lifetimes of Selected this compound Derivatives

| Compound | Lifetime (τ) | Emission Type | Matrix/Solvent | Reference |

|---|---|---|---|---|

| Carbazole (general) | 7-15 ns | Fluorescence (S₁) | Organic Solvents | researchgate.net |

| Pt(TBPCH)(acac) (1a) | 3.17 µs | Phosphorescence | 2 wt% PMMA film | rsc.org |

| Pt(TBPCH)(dpmn) (2a) | 2.48 µs | Phosphorescence | 2 wt% PMMA film | rsc.org |

| Pt(TBPCH)(dbmn) (3a) | 7.48 µs | Phosphorescence | 2 wt% PMMA film | rsc.org |

| Pt(TBPCH)(dnmn) (4a) | 2.32 µs | Phosphorescence | 2 wt% PMMA film | rsc.org |

| Pt2(TBPC)(acac)2 (1b) | 1.44 µs | Phosphorescence | 2 wt% PMMA film | rsc.org |

| [Eu(CPAD)₃]³⁻ | 1.464 ms | Luminescence | DMSO | nih.gov |

| [Eu(CPAP)(DMSO)₂]⁻ | 1.702 ms | Luminescence | DMSO | nih.gov |

The emission properties of the this compound framework can be precisely tuned by adding various substituent groups. rsc.org Attaching electron-donating or electron-withdrawing groups to either the carbazole or pyridine rings alters the HOMO and LUMO energy levels, thereby changing the emission wavelength. rsc.org For example, in tris-cyclometalated iridium(III) complexes, adding a trifluoromethyl group (electron-withdrawing) or a methoxy (B1213986) group (electron-donating) to the pyridyl ring allowed for the tuning of phosphorescence from green (494 nm) to red (637 nm). rsc.org Similarly, modifying a pyrimidine-carbazole system with groups like CN, SCH₃, and SO₂CH₃ enhanced the emission yield. beilstein-journals.org The position of the substituent also plays a crucial role; a red-shift in emission was observed in 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile compared to its 2-pyridyl and 3-pyridyl isomers, indicating a stronger charge transfer character. repositorioinstitucional.mxnih.gov

Thermally Activated Delayed Fluorescence (TADF) Phenomena in this compound Derivatives

TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling internal quantum efficiencies approaching 100%. This process relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). In molecules with a small ΔEST, triplet excitons can be converted back to singlet excitons through reverse intersystem crossing (rISC), a process that is facilitated by thermal energy. researchgate.net

The donor-acceptor structure of this compound derivatives is ideal for achieving a small ΔEST. researchgate.net The carbazole unit acts as the electron donor and the pyridine (or a related nitrogen-containing heterocycle like pyrimidine) serves as the electron acceptor. researchgate.netmdpi.com This spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) reduces their overlap, which in turn minimizes the ΔEST. researchgate.netbeilstein-journals.org For example, a novel emitter, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), was designed to have an extremely small ΔEST, making it a highly efficient blue TADF emitter. acs.orgresearchgate.net The introduction of cyano groups on the pyridine core further enhances the acceptor strength, facilitating the charge separation needed for efficient TADF. acs.orgresearchgate.net

Intramolecular Charge Transfer (ICT) Processes and Solvent Effects

The electronic transition in donor-acceptor molecules like this compound often has significant intramolecular charge transfer (ICT) character. rsc.orgrsc.org Upon excitation, an electron moves from the donor part (carbazole) to the acceptor part (pyridine), creating an excited state with a large dipole moment. rsc.orgresearchgate.net This ICT character is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

This sensitivity leads to a phenomenon known as solvatochromism, where the emission maximum shifts with solvent polarity. rsc.org In polar solvents, the large dipole moment of the ICT excited state is stabilized, lowering its energy and causing a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. rsc.orgresearchgate.net Conversely, in nonpolar solvents, the emission occurs at higher energy (shorter wavelength). This pronounced solvent-dependent fluorescence is a hallmark of an efficient ICT process. rsc.orgresearchgate.net For example, donor-acceptor luminophores connected via a carbazole linker exhibited fluorescence that was strongly dependent on solvent polarity, with emission shifting across the blue-orange spectral range. rsc.org The absorption spectra, however, often show minimal dependence on solvent polarity, indicating the ground-state electronic configuration is less affected. mdpi.com

Exciton (B1674681) Recombination Dynamics and Broadening of Exciton Zones

The efficiency and stability of optoelectronic devices based on this compound architectures are fundamentally governed by exciton recombination dynamics. An exciton, a bound state of an electron and a hole, can decay through various radiative and non-radiative pathways. In materials designed for applications like Organic Light-Emitting Diodes (OLEDs), managing these decay pathways is crucial for maximizing performance.

The intrinsic molecular design of this compound, which combines an electron-donating carbazole unit with an electron-accepting pyridine moiety, results in a bipolar compound. researchgate.net This bipolar nature is instrumental in achieving a good balance between electron and hole mobilities. researchgate.net Balanced charge transport is a key factor in broadening the exciton recombination zone (ERZ), the region within the emissive layer where electrons and holes meet to form excitons. researchgate.netsciexplor.com A broad ERZ mitigates the high concentration of excitons that would otherwise occur in a narrow zone, thereby reducing the probability of efficiency-lowering annihilation processes. sciexplor.com

At high current densities, several bimolecular interactions can become dominant non-radiative recombination pathways, leading to a decrease in device efficiency known as "roll-off". aps.org These processes include:

Triplet-Triplet Annihilation (TTA): Where two triplet excitons interact, resulting in the annihilation of one or both. This is a significant concern for phosphorescent and TADF devices due to the long lifetime of triplet excitons. aps.orgmdpi.com

Exciton-Polaron Annihilation: Where an exciton is quenched by a free charge carrier (a polaron). aps.org

Conversely, TTA can sometimes be harnessed. In certain carbazole-based systems, efficient TTA can lead to an energy upconversion process, providing sufficient energy to overcome the exciton binding energy and generate free charge carriers. aps.org

Research into structural isomers incorporating the this compound moiety demonstrates the effectiveness of this molecular design. By creating bipolar host materials, a balance in charge transport is achieved, leading to a wider recombination zone. researchgate.net For instance, host materials developed for green Thermally Activated Delayed Fluorescence (TADF) OLEDs, which integrate this compound with a tercarbazole unit, exhibit high triplet energies, which are essential for efficiently confining excitons on the emitter molecules. researchgate.netmdpi.com

The table below summarizes the properties of representative host materials based on this architecture.

| Compound Name | Triplet Energy (T₁) | Key Research Finding | Reference |

|---|---|---|---|

| CzPy2TCz | 2.95 eV | Bipolar host material with a carbazole and tercarbazole unit at the 2,6-position of the pyridine core, promoting a broadened recombination zone and achieving a high external quantum efficiency (EQE) of 23.81% in green TADF-OLEDs. | researchgate.net |

| CzPy3TCz | 2.98 eV | A structural isomer of CzPy2TCz, also demonstrating excellent thermal stability and a high triplet energy level suitable for hosting green emitters, resulting in an EQE of 20.27%. | researchgate.net |

In advanced materials, exciton dynamics can be further manipulated. For materials exhibiting TADF, the rate of reverse intersystem crossing (RISC), where non-radiative triplet excitons are converted back into emissive singlet excitons, is a critical parameter. researchgate.net Fast RISC rates, on the order of 1.0 × 10⁶ s⁻¹ as seen in some carbazole-based systems, are essential for high efficiency. researchgate.net The management of these complex recombination and energy transfer processes is central to leveraging this compound architectures for next-generation optoelectronics.

Theoretical and Computational Approaches for Elucidating 9 2 Pyridyl Carbazole Behavior

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Time-Dependent DFT (TD-DFT) extends these calculations to the excited state, providing crucial information about the molecule's photophysical properties. researchgate.netnih.gov This includes predicting absorption and emission spectra, as well as understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT). researchgate.netnih.gov For example, TD-DFT calculations can help elucidate the mechanisms behind phenomena like thermally activated delayed fluorescence (TADF), which is critical for the design of efficient organic light-emitting diodes (OLEDs). nih.gov

Researchers often use specific functionals, such as B3LYP, in combination with various basis sets to achieve a balance between computational cost and accuracy. chemmethod.comrsc.org These calculations have been instrumental in understanding the ground- and excited-state properties of complexes containing the 9-(2-Pyridyl)carbazole moiety. researchgate.net

Electronic Structure and Frontier Orbital Analysis (HOMO/LUMO)

The electronic structure of this compound is characterized by the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy levels and spatial distribution of these orbitals are fundamental to understanding the molecule's electronic and optical properties.

In this compound, the HOMO is typically localized on the electron-donating carbazole (B46965) unit, while the LUMO is centered on the electron-accepting pyridine (B92270) ring. This spatial separation of HOMO and LUMO is a hallmark of a donor-acceptor (D-A) type molecule and is crucial for its charge transfer characteristics. rsc.org

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission properties. researchgate.net A smaller energy gap generally leads to absorption at longer wavelengths. Theoretical calculations have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can effectively tune the HOMO and LUMO energy levels and, consequently, the optoelectronic properties. rsc.org For example, adding electron-donating groups to the carbazole moiety can raise the HOMO level, while adding electron-withdrawing groups to the pyridine ring can lower the LUMO level, both leading to a reduction in the energy gap.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| CzCbPy | -5.0 | -1.26 | 3.74 | rsc.org |

| 2CzCbPy | -5.0 | -1.4 | 3.6 | rsc.org |

| TTM-1TPE-2Cz | -5.30 | - | - | mdpi.com |

| TTM-2TPE-2Cz | -5.28 | - | - | mdpi.com |

Prediction of Spectroscopic Signatures and Photophysical Parameters

Theoretical calculations, particularly TD-DFT, are invaluable for predicting the spectroscopic signatures and photophysical parameters of this compound. researchgate.netresearchgate.net These predictions can guide the synthesis of new materials with desired optical properties.

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of the molecule. chemmethod.com This allows for the assignment of absorption bands to specific electronic transitions, such as π-π* or n-π* transitions, and intramolecular charge transfer (ICT) bands. acs.org

Furthermore, calculations can predict emission wavelengths, corresponding to the energy difference between the first excited state and the ground state. This is crucial for designing fluorescent materials for applications like OLEDs. The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated, providing insight into the geometric relaxation of the molecule in the excited state. researchgate.net

Other important photophysical parameters that can be computationally estimated include the triplet energy level (T1). The T1 level is a critical parameter for host materials in phosphorescent OLEDs (PhOLEDs), as it determines the ability of the host to confine the triplet excitons of the phosphorescent guest. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Assembly

While DFT and TD-DFT provide detailed information about individual molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of a large ensemble of this compound molecules over time. nih.gov MD simulations are particularly useful for understanding intermolecular interactions and how these molecules self-assemble in the solid state or in solution.

These simulations can reveal how molecules pack in a crystal lattice and the nature of the non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern this packing. researchgate.net The arrangement of molecules in the solid state significantly influences the material's bulk properties, including charge transport and luminescence.

MD simulations can also be used to study the conformational dynamics of the molecule, such as the rotation around the C-N bond connecting the carbazole and pyridine rings. researchgate.net This flexibility can impact the photophysical properties and the formation of different aggregated structures. By simulating the system at different temperatures and pressures, researchers can gain insights into the material's thermal stability and phase behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its properties. imist.maijournalse.org For this compound and its derivatives, QSPR can be a powerful tool for the rational design of new materials with optimized properties for specific applications. rsc.orgmdpi.com

The basic premise of QSPR is that the properties of a chemical are determined by its molecular structure. imist.ma The process involves several steps:

Data Set Preparation : A set of molecules with known experimental properties (e.g., emission wavelength, quantum yield, HOMO/LUMO energies) is compiled.

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. ijournalse.org

Model Development : Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest. ijournalse.org

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. imist.ma

Once a validated QSPR model is established, it can be used to predict the properties of new, unsynthesized this compound derivatives. This allows for the virtual screening of large libraries of compounds, identifying promising candidates for synthesis and experimental investigation, thereby accelerating the discovery of new functional materials. mdpi.com

Coordination Chemistry of 9 2 Pyridyl Carbazole As a Ligand

Design Principles for Metal-Organic Ligands Based on N-Pyridylcarbazole Scaffolds

The design of metal-organic ligands based on N-pyridylcarbazole scaffolds is guided by the desired properties of the final metal complex. The inherent rigidity and planarity of the carbazole (B46965) unit, combined with the coordinating ability of the pyridine (B92270) nitrogen, provide a stable framework for complexation.

A key design principle involves the strategic placement of substituents on both the carbazole and pyridine rings to modulate the ligand's electronic and steric properties. For instance, incorporating electron-donating or withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting complexes. This, in turn, influences their redox potentials and emission colors.

In the context of catalysis, the pyridinyl group in 9-(2-pyridyl)-9H-carbazoles can act as a removable directing group for palladium(II)-catalyzed C-H bond activation, enabling the synthesis of ortho-arylated carbazole derivatives. acs.org This demonstrates the dual functionality of the N-pyridylcarbazole scaffold as both a ligand and a reactive template.

For applications in phosphorescent OLEDs, tetradentate ligands based on the N-pyridylcarbazole framework have been developed for platinum(II) complexes. These designs aim to create rigid structures that minimize vibrational energy loss, leading to high luminescence quantum yields. By carefully tuning the ligand field strength and the nature of the excited states, narrow blue emission can be achieved. scite.ainih.govacs.org The combination of a carbazole moiety, which often serves as a hole-transporting unit, with a pyridine acceptor group within the same ligand can also lead to bipolar host materials for efficient green and blue phosphorescent OLEDs. nih.govresearchgate.net

Synthesis and Characterization of Transition Metal Complexes (e.g., Palladium, Platinum, Iridium, Ruthenium)

The synthesis of transition metal complexes with 9-(2-Pyridyl)carbazole and its derivatives typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes have been synthesized for applications in catalysis and as phosphorescent emitters. For example, a one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles has been achieved via palladium(II)-catalyzed C-H bond activation. acs.org The key intermediate in this reaction is a palladacycle of 9-(pyridin-2-yl)-9H-carbazole, which has been isolated and characterized by X-ray crystallography. acs.org Platinum(II) complexes with carbazole-appended N-heterocyclic carbene ligands have also been prepared and fully characterized. rsc.org Similarly, platinum(II) chloride complexes with fluorenyl-bipyridine ligands featuring a carbazol-9-yl substituent have been synthesized and their structures confirmed. nih.gov

Iridium(III) and Ruthenium(II) Complexes: Iridium(III) and Ruthenium(II) complexes incorporating N-substituted carbazole ligands are of interest as triplet photosensitizers and for applications in electrophosphorescence. rsc.orgpolyu.edu.hk Novel mononuclear and dinuclear Ru(II) and Ir(III) complexes with modified carbazole moieties have been synthesized. rsc.org In the dinuclear complexes, the carbazole-containing ligand acts as a bridge between the two metal centers. rsc.org Heteroleptic iridium(III) complexes using N-arylated carbazoles as the main ligands have been prepared, and their six-membered ring Ir-ligand chelation structure was confirmed by single-crystal X-ray diffraction. ornl.gov

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques, including NMR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction to unequivocally determine their molecular structures.

| Metal | Ligand System | Key Synthetic Feature | Application/Significance |

|---|---|---|---|

| Palladium(II) | 9-(Pyridin-2-yl)-9H-carbazole | C–H bond activation for ortho-arylation | Catalysis, synthesis of functionalized carbazoles |

| Platinum(II) | Tetradentate Pyridyl-Carbazole | Ligand design for rigid structures | Narrow blue emitters for OLEDs |

| Iridium(III) | N-arylated Carbazole | Heteroleptic complex formation | Highly efficient electrophosphors |

| Ruthenium(II) | Modified Carbazole moiety | Formation of dinuclear bridged complexes | Triplet photosensitizers |

Electrochemical Properties of this compound-Metal Complexes

The electrochemical properties of metal complexes containing the this compound ligand are crucial for their application in electronic devices and redox-based catalysis. These properties are typically investigated using techniques like cyclic voltammetry.

For instance, studies on various carbazole derivatives have shown that the oxidation potential can be tuned by substituents on the carbazole ring. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. The electrochemical oxidation of carbazole and its N-substituted derivatives often leads to the formation of cation radicals. ntu.edu.tw In some cases, these radicals can undergo dimerization. ntu.edu.tw

In complexes of metals like ruthenium and iridium, both metal-centered and ligand-centered redox processes can be observed. The electrochemical potentials of these processes are important for understanding electron transfer mechanisms and for designing materials with specific energy levels for applications in OLEDs, where efficient charge injection and transport are required.

| Compound/Complex | Technique | Key Findings |

|---|---|---|

| 9-phenylcarbazole derivatives | Cyclic Voltammetry | Substituent effects on redox properties; formation of cation radicals. |

| Carbazole Dimers | Cyclic Voltammetry | Exhibit two reversible oxidation waves. |

| Copper(II) complexes with functionalized thiosemicarbazones | Cyclic Voltammetry | The Cu(II)/Cu(I) redox system was found to be a quasi-reversible diffusion-controlled process. nih.gov |

| Nickel(II), Copper(II), and Zinc(II) complexes with pyridine-based macrocycles | Cyclic Voltammetry | Aromatic backbones allow access to both Cu(I) and Cu(III) species in solution. nih.gov |

Photophysical Properties and Emission Tuning in Metallated Systems

The photophysical properties of this compound-metal complexes are a major focus of research, particularly for their potential as phosphorescent emitters in OLEDs. The emission characteristics of these complexes, such as color, efficiency, and lifetime, can be systematically tuned.

Emission Tuning in Platinum(II) Complexes: In platinum(II) complexes with tetradentate N-pyridylcarbazole-type ligands, the emission can be tuned by modifying the substituents on the pyridine rings. acs.org Incorporating electron-donating groups (like methoxy) or electron-withdrawing groups (like trifluoromethyl) can stabilize or destabilize the charge transfer (CT) state relative to the ligand-centered (LC) state. nih.govacs.org This results in complexes with either narrow emission spectra (from a dominant LC state) or broad emission spectra (from a dominant CT state). nih.govacs.org For example, a Pt(II) complex with a methoxy (B1213986) substituent emits predominantly from the LC state, resulting in a narrow emission spectrum, while a complex with a trifluoromethyl group emits solely from the CT state, leading to a broad spectrum. acs.org The emission can also be tuned by managing the triplet excited state, which is sensitive to the environment. scite.ai

Iridium(III) and Ruthenium(II) Complexes: In iridium(III) complexes, the emission color can be shifted by altering the ancillary ligands or the substituents on the carbazole moiety. ornl.gov A stronger bond formation between iridium and the ancillary ligands can lead to a blue shift in the photoluminescence. ornl.gov Similarly, increasing the electron density of the heteroaryl aromatic ring attached to the carbazole nitrogen can result in a shorter maximum photoluminescence wavelength. ornl.gov Dinuclear ruthenium(II) and iridium(III) complexes where the carbazole-containing ligand acts as a bridge have shown increased absorbance in the visible region and higher singlet oxygen quantum yields compared to their mononuclear counterparts. rsc.org

The interplay between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (π-π*) excited states determines the emissive properties. By carefully designing the ligand scaffold, the energy levels of these states can be manipulated to control the emission color and efficiency.

| Complex Type | Substituent/Ligand Modification | Effect on Emission | Resulting Property |

|---|---|---|---|

| Pt(II) Tetradentate Complex | Electron-donating group (e.g., -OMe) | Stabilizes LC state | Narrow, deep blue emission |

| Pt(II) Tetradentate Complex | Electron-withdrawing group (e.g., -CF3) | Stabilizes CT state | Broad emission spectrum |

| Ir(III) Heteroleptic Complex | Increased electron density on heteroaryl ring | Blue shift in photoluminescence | Shorter emission wavelength |

| Dinuclear Ru(II)/Ir(III) Complex | Bridging carbazole ligand | Increased absorbance in visible region | Higher singlet oxygen quantum yield |

Advanced Material Applications of 9 2 Pyridyl Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9-(2-Pyridyl)carbazole have been extensively investigated for their use in OLEDs, where they contribute to enhancing efficiency, color purity, and device stability. Their adaptability allows them to function in various roles within the OLED structure, from hosting light-emitting molecules to actively participating in the emission process and facilitating charge transport.

One of the most critical applications of this compound derivatives is as host materials in the emissive layer of OLEDs. An effective host material must possess a high triplet energy to confine the triplet excitons on the guest emitter molecules, preventing energy loss. mdpi.com The rigid structure of carbazole (B46965) contributes to high triplet energies, making its derivatives excellent candidates for hosting both phosphorescent and TADF emitters. rsc.orgacs.org

The bipolar nature of these materials, stemming from the combination of the hole-transporting carbazole and the electron-transporting pyridine (B92270), allows for balanced charge injection and transport within the emitting layer. researchgate.netchemrxiv.org This charge balance is crucial for ensuring that the recombination of electrons and holes occurs efficiently within the emissive zone, leading to higher device efficiencies. researchgate.net

Several studies have demonstrated the successful application of this compound-based hosts. For instance, two structural isomers, CzPy2TCz and CzPy3TCz, which combine 9-(pyridin-2-yl)-9H-carbazole with 9′H-9,3':6′,9″-tercarbazole, were synthesized and shown to have high triplet energies (2.95–2.98 eV). researchgate.netkorea.ac.kr When used as hosts in green TADF-OLEDs, devices employing CzPy2TCz achieved a maximum external quantum efficiency (EQE) of 23.81% and a current efficiency of 80.2 cd/A. korea.ac.kr Similarly, another bipolar host, 9-(3-(isoquinolin-1-yl)phenyl)-9H-carbazole (Czpiq), when used in a green phosphorescent OLED, resulted in a device with a maximum external quantum efficiency of 12.3% and a power efficiency of 47.1 lm/W. nih.gov

To provide a clearer overview of the performance of these materials, the table below summarizes the key performance metrics of OLEDs utilizing this compound-based host materials.

| Host Material | Emitter Type | Emitter | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |

| CzPy2TCz | TADF | Green | 23.81 | - | 80.2 |

| CzPy3TCz | TADF | Green | 20.27 | - | 70.1 |

| Czpiq | Phosphorescent | Green (tphpy)₂Ir(acac) | 12.3 | 47.1 | 45.0 |

| H1 | Phosphorescent | Green Ir(ppy)₃ | - | - | 34.6 |

| H2 | Phosphorescent | Blue FIrpic | 10.3 | 24.9 | 23.9 |

Table 1: Performance of OLEDs with this compound derivative host materials. EQE denotes External Quantum Efficiency.

Beyond their role as inert hosts, derivatives of this compound are also being developed as active emitter components. By modifying the molecular structure, the emission color and efficiency can be tuned. These materials are particularly promising for TADF emitters, where a small energy gap between the singlet and triplet excited states (ΔEST) is required to facilitate reverse intersystem crossing (RISC). nih.gov

The design of these emitters often involves creating a donor-acceptor structure to induce charge transfer character in the excited state, which helps in reducing the ΔEST. For example, three TADF materials (26-, 246-, and 35tCzPPC) were synthesized using a pyridine-carbonitrile core as the acceptor and a di(t-butyl)carbazole-substituted phenyl group as the donor. nih.gov This design resulted in a small ΔEST and excellent TADF properties. Devices based on the 246tCzPPC emitter achieved a remarkable external quantum efficiency as high as 29.6%. nih.gov This high efficiency is attributed to the excellent TADF properties, high photoluminescence quantum yield, and favorable molecular orientation within the emissive layer. nih.gov

The table below details the performance of OLEDs where this compound derivatives are used as the primary emitter.

| Emitter Material | Emission Color | Max. EQE (%) | Device Structure |

| 246tCzPPC | Sky Blue | 29.6 | TADF |

| Cz4FS | Blue-Violet | 4.2 | Fluorescent |

| Cz4FS (Exciplex) | - | 5.3 | Exciplex |

Table 2: Performance of OLEDs with this compound derivative emitters. EQE denotes External Quantum Efficiency.

The inherent bipolar nature of this compound derivatives makes them ideal for engineering charge transport layers in OLEDs. nih.govosti.gov In a typical OLED, separate hole-transporting layers (HTLs) and electron-transporting layers (ETLs) are used to ensure a balanced flow of charge carriers to the emissive layer. However, bipolar materials can perform both functions, simplifying the device architecture and potentially reducing manufacturing costs. researchgate.net

By strategically designing molecules that combine the hole-transporting carbazole moiety with the electron-transporting pyridine moiety, it is possible to achieve balanced hole and electron mobilities. researchgate.net This balance is crucial for preventing the accumulation of charge at interfaces and ensuring a wide recombination zone within the emissive layer, which can lead to higher efficiency and longer device lifetimes. researchgate.net

For instance, the compound 9-[9,9-diethyl-2-(6-methylpyridin-2-yl)-9H-fluoren-7-yl]-9H-carbazole was developed as an efficient bipolar host material. rsc.org A green phosphorescent OLED using this material demonstrated an external quantum efficiency of 10.7% and a power efficiency of 17.27 lm/W. rsc.org The study of linear and curved oligomers of N-pyridine carbazole has also shed light on how molecular geometry can influence charge transport properties, with a nanohoop structure showing significantly higher field-effect mobility compared to its linear counterpart. rsc.org

Organic Photovoltaic (OPV) Devices and Perovskite Solar Cells (PSCs)

The favorable electronic properties of this compound derivatives also translate to applications in solar energy conversion. Their ability to transport holes efficiently and their broad absorption characteristics make them suitable for use in both organic photovoltaics and the increasingly important field of perovskite solar cells.

In both OPVs and PSCs, a hole-transporting material is a crucial component that extracts and transports the positively charged holes generated in the active layer to the anode. osti.gov Carbazole-based molecules are widely used as HTMs due to their excellent hole-transporting capabilities and high thermal stability. nih.govnih.gov The introduction of a pyridine group can further modulate the electronic properties to achieve better energy level alignment with the perovskite active layer, facilitating efficient hole extraction. osti.gov

A key requirement for an efficient HTM is a suitable highest occupied molecular orbital (HOMO) energy level that aligns with the valence band of the perovskite absorber. nih.gov Carbazole derivatives allow for the fine-tuning of this energy level through chemical modification. researchgate.net For example, a series of carbazole-terminated isomeric HTMs were synthesized, and their ionization energies were found to be well-matched with a triple-cation perovskite active layer. nih.gov Solar cells fabricated with these materials achieved a power conversion efficiency (PCE) of up to nearly 18%. nih.gov

Furthermore, carbazole-based self-assembled monolayers, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its brominated analogue, have been used as hole transport layers in mixed tin/lead perovskite solar cells, achieving record efficiencies of up to 19.51% and enhancing device stability. rsc.org

The following table summarizes the performance of perovskite solar cells utilizing carbazole-based hole-transporting materials.

| HTM Material | Perovskite Active Layer | Power Conversion Efficiency (PCE) (%) |

| V1205 | - | 16.9 |

| Isomeric Carbazole-Terminated HTM | Triple-Cation Perovskite | ~18 |

| Br-2PACz | Cs0.25FA0.75Sn0.5Pb0.5I3 | 19.51 |

| 2PACz | Cs0.25FA0.75Sn0.5Pb0.5I3 | 18.44 |

Table 3: Performance of Perovskite Solar Cells with Carbazole-based Hole-Transporting Materials.

In dye-sensitized solar cells (DSSCs), a type of organic photovoltaic device, a sensitizer (B1316253) molecule absorbs light and injects an electron into a wide-bandgap semiconductor. Carbazole derivatives are excellent candidates for sensitizers due to their strong light absorption and electron-donating nature. nih.govjnsam.com The typical design for such sensitizers is a Donor-π-Acceptor (D-π-A) structure, where the carbazole unit acts as the electron donor. nih.gov

The introduction of a pyridyl group can be part of the π-conjugated bridge or the acceptor unit, helping to tune the absorption spectrum and the energy levels of the sensitizer for efficient electron injection and dye regeneration. For example, a novel donor building block, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, was used to construct sensitizers for DSSCs, demonstrating the versatility of the carbazole core in designing new photovoltaic materials. researchgate.net By modifying the acceptor and π-spacer components in D-A-π-A type sensitizers based on a carbazole donor, researchers can systematically investigate the structure-property relationships to optimize photovoltaic performance. rsc.org

Electrochromic Materials and Devices

Derivatives of this compound, particularly polymers incorporating the 2,6-di(9H-carbazol-9-yl)pyridine unit, have demonstrated significant potential in electrochromic applications. These materials exhibit distinct color changes upon the application of an electrical potential, making them suitable for use in smart windows, displays, and other optoelectronic devices.

Homopolymers and copolymers based on 2,6-di(9H-carbazol-9-yl)pyridine (DiCP) have been synthesized electrochemically. nih.gov The homopolymer, PDiCP, shows color transitions from light grey in its neutral state to dark khaki and then grey-black in its oxidized states. nih.gov By copolymerizing DiCP with other monomers like cyclopentadithiophene ketone (CPDTK), the electrochromic performance can be significantly enhanced. nih.gov For instance, a copolymer of DiCP and CPDTK displayed a high transmittance change of 39.5% and a coloration efficiency of 184.1 cm²/C at 1037 nm. nih.govnih.gov

Electrochromic devices (ECDs) have been fabricated using these polymers as the anodically coloring layer and poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS) as the cathodically coloring layer. nih.gov An ECD based on a P(DiCP-co-CPDTK)/PEDOT-PSS system exhibited multiple color states, ranging from light silverish-yellow at 0.0 V to greyish-blue at 2.0 V. nih.gov This device also showed a high transmittance change of 38.2% and a remarkable coloration efficiency of 633.8 cm²/C at 635 nm. nih.gov

Similarly, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine with 3,6-di(2-thienyl)carbazole have been investigated. otago.ac.nz One such copolymer film, P(dCz2-co-dTC2), displayed multichromic behavior, changing from yellowish-green to purplish-gray, with a high transmittance change of 57.0%. otago.ac.nz An ECD constructed with this copolymer and poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProdot-Me2) demonstrated a high optical contrast of 45.8%, a rapid switching time of approximately 0.3 seconds, and a high coloration efficiency of 528.8 cm²/C at 580 nm. otago.ac.nz

Table 1: Electrochromic Properties of 2,6-di(9H-carbazol-9-yl)pyridine-based Polymers and Devices

| Polymer/Device | Colors Displayed | Max. Transmittance Change (ΔT%) | Coloration Efficiency (η) (cm²/C) | Wavelength (nm) |

|---|---|---|---|---|

| P(DiCP-co-CPDTK) film | Light yellow to rock grey | 39.5 | 184.1 | 1037 |

| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | Light silverish-yellow to greyish-blue | 38.2 | 633.8 | 635 |

| P(dCz2-co-dTC2) film | Yellowish-green to purplish-gray | 57.0 | 248.4 | 784 |

Supramolecular Assemblies and Functional Networks

The ability of this compound and its derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, as well as their capacity to coordinate with metal ions, makes them excellent candidates for the construction of supramolecular assemblies and functional networks.

Coordination Cages and Metal-Organic Frameworks (MOFs)

The rigid and directional nature of the pyridyl-carbazole linkage, combined with the potential for functionalization with coordinating groups like carboxylates, allows for the design of well-defined, discrete coordination cages and extended metal-organic frameworks (MOFs).

A notable example is the synthesis of a 2D metal-organic framework using 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid as the organic linker and cadmium(II) as the metal node. The resulting MOF, formulated as [Cd₂(μ₃-L)₂(DMF)₄]·H₂O, features a layered structure where the dicarboxylate ligands act as 3-connected nodes. This material exhibits blue-violet photoluminescence, with an emission maximum at 414 nm.

While the direct use of this compound in coordination cages is an emerging area, the broader family of carbazole-based ligands has been successfully employed to construct octahedral coordination cages with applications in gas storage. These studies highlight the potential for designing porous materials with high thermal stability. The introduction of functional groups on the carbazole backbone can lead to enhanced inter-cage interactions, improving the material's properties.

Self-Assembled Systems for Tunable Luminescence

The unique photophysical properties of the carbazole moiety can be modulated through self-assembly, leading to materials with tunable luminescence. By incorporating pyridyl units, these molecules can be directed to self-assemble through coordination with metal ions, forming well-defined metallacycles and other supramolecular structures.

For instance, a carbazole derivative has been used as a photosensitizer that complexes with cucurbit nih.govuril to form a nanocube. mdpi.com This supramolecular assembly exhibits emission at 662 nm and has been utilized for lysosome cell imaging. mdpi.com Further functionalization allowed for the creation of a ternary supramolecular assembly targeted to cancer cells. mdpi.com

The principle of coordination-driven self-assembly has been applied to create carbazole-based metallodendrimers with generation-dependent aggregation-induced emission (AIE) behavior. These rhomboidal and hexagonal metallodendrimers demonstrate how the shape and size of the final assembly can be controlled through the design of the carbazole-based ligands. While not based on this compound itself, these findings showcase the potential of using pyridyl-functionalized carbazoles to create self-assembled systems with tunable luminescent properties. The incorporation of fluorophores like carbazole into self-assembled metallacycles can lead to enhanced solubility and modulated fluorescent properties, which are important for the development of sensing materials and optoelectronic devices.

Catalytic Applications in Organic Transformations

The nitrogen atoms in the pyridine and carbazole moieties of this compound and its derivatives can act as coordination sites for metal ions, making them valuable ligands in catalysis.

Application of Metal Complexes in Transition Metal-Catalyzed Reactions

Metal complexes of carbazole derivatives have shown catalytic activity in various organic transformations. A significant application is in transition metal-catalyzed cross-coupling reactions. A one-pot synthesis of 9-(pyridin-2-yl)-9H-carbazoles has been developed through a palladium(II)-catalyzed tandem C-H activation and cross-coupling of N-phenylpyridin-2-amines with potassium aryltrifluoroborates. nih.gov This reaction demonstrates the utility of palladium catalysis in the synthesis of the core this compound structure itself, with yields ranging from modest to excellent. nih.gov

Furthermore, copper(II) complexes of pyridine-carboxylate ligands, which share structural similarities with functionalized this compound, have been shown to act as efficient homogeneous catalysts for the mild oxidation of cycloalkanes to the corresponding alcohols and ketones. For example, a copper(II) coordination polymer catalyzed the oxidation of cyclohexane (B81311) with a total product yield of up to approximately 12%. Another discrete tetracopper(II) derivative achieved a total product yield of up to 25% in the oxidation of cycloheptane. These findings suggest the potential of metal complexes of this compound derivatives in oxidation catalysis.

Table 2: Catalytic Activity of a Copper(II) Complex in Cycloalkane Oxidation

| Substrate | Total Product Yield (%) |

|---|---|

| Cyclohexane | ~12 |

| Cycloheptane | ~25 |

Oxygen Evolution Reaction (OER) Catalysis

While direct studies on this compound for the Oxygen Evolution Reaction (OER) are limited, related carbazole-based systems have shown promise in this area. The OER is a crucial step in water splitting for hydrogen production. The development of efficient and robust molecular catalysts for this reaction is of great interest.

Research on carbazole-based complexes as catalysts for hydrogen evolution and CO₂ reduction has been conducted. otago.ac.nz In one study, Schiff-base ligands derived from a diformyl-carbazole were used to prepare cobalt(II), nickel(II), copper(II), and zinc(II) complexes. otago.ac.nz The electrocatalytic hydrogen evolution reaction (HER) performance of these complexes was tested, showing activity in the order of Ni(II) > Cu(II) > Co(II). otago.ac.nz Although in this particular study the control metal salt was more active, it demonstrates the potential for carbazole-based ligands to be used in designing catalysts for water splitting reactions. The electronic properties of the carbazole moiety can be tuned to influence the catalytic activity of the metal center.

Structure Property Relationships and Rational Molecular Design for 9 2 Pyridyl Carbazole

Influence of Substitution Patterns on Electronic and Photophysical Characteristics

The electronic and photophysical properties of 9-(2-Pyridyl)carbazole derivatives are highly sensitive to the nature and position of substituents on both the carbazole (B46965) and pyridine (B92270) moieties. By strategically introducing different functional groups, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the emission color, quantum efficiency, and charge transport characteristics of the resulting materials.

Substituents on the carbazole unit, particularly at the 3, 6, and 9 positions, can significantly alter the electron-donating strength of this moiety. For instance, introducing electron-donating groups, such as methoxy (B1213986) or tert-butyl groups, at the 3 and 6 positions of the carbazole ring can raise the HOMO energy level, leading to a red-shift in the emission spectrum. Conversely, attaching electron-withdrawing groups can lower the HOMO level. The substitution pattern also affects the triplet energy of the molecule, a critical parameter for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). For instance, two isomeric host materials, CzPy2TCz and CzPy3TCz, which are structural isomers combining 9-(pyridin-2-yl)-9H-carbazole with 9'H-9,3':6',9''-tercarbazole, demonstrate excellent thermal stability and high triplet energies (T1 = 2.95–2.98 eV), making them suitable for green thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net

Similarly, modifications to the pyridine ring influence the electron-accepting nature of the molecule. The introduction of electron-withdrawing groups, such as cyano or sulfonyl groups, can lower the LUMO energy level, which can enhance electron injection and transport. The position of these substituents on the pyridine ring also plays a crucial role. For example, computational studies on 8(meso)-pyridyl-BODIPYs have shown that 2-pyridyl substituted compounds are consistently less fluorescent than their 3-pyridyl and 4-pyridyl counterparts. lsu.edu The photophysical properties of N-thienylcarbazoles are also significantly dependent on the substitution positions of the thiophene (B33073) ring. clockss.org

The following table provides a summary of the photophysical properties of selected this compound derivatives with different substitution patterns.

Table 1: Photophysical Properties of Substituted this compound Derivatives

| Compound | Substitution Pattern | Emission Max (nm) | Photoluminescence Quantum Yield (ΦPL) | Triplet Energy (eV) | Reference |

|---|---|---|---|---|---|

| 3PyCzBP | Pyridine-functionalized carbazole donor and a benzophenone (B1666685) acceptor | 497 (in DCM) | 0.56 (in DCM) | - | st-andrews.ac.uk |

| 4PyCzBP | Phenyl-functionalized carbazole donor and a benzophenone acceptor | 477 (in DCM) | 0.52 (in DCM) | - | st-andrews.ac.uk |

| H1 | 3,3-Bis[3-(2-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane | - | - | 2.82 | nih.gov |

| H2 | 3,3-Bis[3-(6-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane | - | - | 2.81 | nih.gov |

| RB70 | 9-butyl-3-[N-(9-butylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazole | - | - | 2.77 | nih.gov |

| RB75 | 9-ethylhexyl-3-[N-(9-ethylhexylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazole | - | - | 2.84 | nih.gov |

| RB71 | 9-(2-ethylhexyl)-3,6-di[3-(2-methoxypyridin-3-yl)carbazol-9-yl]carbazole | - | - | 2.79 | nih.gov |

Design Strategies for Donor-Acceptor (D-A) and Bipolar Materials

The inherent donor-acceptor (D-A) nature of the this compound framework makes it an excellent scaffold for designing advanced materials for organic electronics, particularly for OLEDs. By linking the electron-donating carbazole unit with the electron-accepting pyridine unit, a molecule with built-in charge transfer characteristics is created. This intrinsic property is the foundation for developing both D-A type emitters and bipolar host materials.

Donor-Acceptor (D-A) Materials:

In the design of D-A materials for applications like TADF emitters, the goal is to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This is often accomplished by spatially separating the HOMO and LUMO on the donor and acceptor moieties, respectively. For instance, in the TADF emitters (4-(3,6-di(pyridin-3-yl)-9H-carbazol-9-yl)phenyl)(phenyl)methanone (3PyCzBP) and (4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone (4PyCzBP), the pyridine-functionalized carbazole acts as the donor and the benzophenone as the acceptor. st-andrews.ac.uk This design leads to a broad charge-transfer emission and a very small ΔEST of 0.06 eV and 0.07 eV, respectively. st-andrews.ac.uk

Bipolar Materials:

Bipolar materials are crucial for achieving balanced charge transport in the emissive layer of OLEDs, which leads to higher efficiency and longer device lifetime. The this compound unit can be incorporated into larger molecular architectures to create bipolar host materials. The carbazole moiety provides excellent hole-transporting capabilities, while the pyridine unit facilitates electron transport.

A common strategy is to link the this compound unit to other functional groups that further enhance either hole or electron transport. For example, two host materials, CzPy2TCz and CzPy3TCz, were designed by introducing a pyridine group as an electron-withdrawing unit and varying the substitution position of tercarbazole to achieve high-efficiency TADF-OLEDs. researchgate.net In other designs, carbazole and pyridine fragments are combined with other moieties to create bipolar derivatives. nih.gov For instance, phenylcarbazole and 3,5-bis(2-pyridyl)-1,2,4-triazole moieties have been combined to create bipolar host materials. st-andrews.ac.uk The design of these compounds often involves disrupting the π-conjugation between the donor and acceptor units to maintain a high triplet energy, which is essential for hosting phosphorescent emitters.

Engineering Molecular Conformation and Intermolecular Interactions in Solid State and Solution

The performance of organic electronic devices is not only determined by the intrinsic properties of individual molecules but also by their arrangement and interactions in the solid state. Therefore, controlling the molecular conformation and intermolecular interactions of this compound derivatives is a critical aspect of rational molecular design.